6-Methoxy-2-pyridylzinc bromide

Catalog No.
S3549722
CAS No.
352530-39-3
M.F
C6H6BrNOZn
M. Wt
253.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methoxy-2-pyridylzinc bromide

CAS Number

352530-39-3

Product Name

6-Methoxy-2-pyridylzinc bromide

IUPAC Name

bromozinc(1+);6-methoxy-2H-pyridin-2-ide

Molecular Formula

C6H6BrNOZn

Molecular Weight

253.4 g/mol

InChI

InChI=1S/C6H6NO.BrH.Zn/c1-8-6-4-2-3-5-7-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1

InChI Key

KSDIMTCPAWPVCZ-UHFFFAOYSA-M

SMILES

COC1=CC=C[C-]=N1.[Zn+]Br

Canonical SMILES

COC1=CC=C[C-]=N1.[Zn+]Br

Use in Organic Synthesis

Use in Photochemical Benzylic Bromination

Molecular Structure Analysis

The molecule features a six-membered pyridine ring with a methoxy group (OCH3) attached at the 6th position and a zinc (Zn) atom bonded to the 2nd position. The zinc atom is further bound to a bromide (Br) ion. This structure suggests potential for the zinc atom to participate in various organic reactions due to its Lewis acidic nature.


Chemical Reactions Analysis

  • Negishi Coupling: This reaction utilizes 6-Methoxy-2-pyridylzinc bromide as a nucleophilic coupling partner to form carbon-carbon bonds. The zinc atom reacts with organic electrophiles (compounds attracted to electrons) in the presence of a palladium catalyst to create new carbon-carbon linkages. The methoxy group can further influence the reactivity and regioselectivity (directing the reaction to a specific site) of the coupling.

Dates

Modify: 2023-08-19

Explore Compound Types